![molecular formula C15H14O2 B1596477 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 6908-52-7](/img/structure/B1596477.png)
2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
“2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” is an organic compound. It belongs to the class of compounds known as carboxylic acids, which are characterized by the presence of a carboxyl functional group . The compound has a methyl group attached to a biphenyl group, which is further attached to an acetic acid group . It is also known as 2’-Methyl-biphenyl-4-acetic acid .
Molecular Structure Analysis
The molecular structure of “2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” consists of a biphenyl group with a methyl substituent on one of the phenyl rings, and an acetic acid group attached to the other phenyl ring . The exact 3D structure may require further computational or experimental analysis for accurate determination.
Chemical Reactions Analysis
The chemical reactions involving “2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” would likely involve the carboxylic acid group, which is known to participate in various reactions such as esterification, amidation, and reduction . The biphenyl moiety could undergo electrophilic aromatic substitution reactions .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
This compound serves as a precursor in the synthesis of complex organic molecules. Its benzylic position is particularly reactive, allowing for various chemical transformations, such as free radical bromination and nucleophilic substitution . This reactivity is harnessed in medicinal chemistry to create pharmacologically active molecules, including anti-inflammatory agents and analgesics.
Catalysis and Green Chemistry
The compound’s structure allows it to act as a ligand in transition metal catalysis, which is pivotal in green chemistry. Catalysts derived from this compound can be used in eco-friendly chemical processes, such as the synthesis of tetrazole derivatives via click chemistry approaches .
Safety and Hazards
While specific safety and hazard data for “2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” is not available, general precautions for handling carboxylic acids should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
The compound 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid, also known as [4-(4-Methylphenyl)phenyl]acetic acid, is a potential non-steroidal anti-inflammatory agent . It has been found to interact with γ-aminobutyric acid (GABA) receptors, inducing a functional blockade . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound’s interaction with its targets involves the formation of a solid inclusion complex with β-cyclodextrin . This interaction leads to changes in the function of the GABA receptors, resulting in their blockade
Pharmacokinetics
The compound’s pka value, which can influence its absorption and distribution, can be determined
Result of Action
The primary result of the compound’s action is the blockade of GABA receptors . This can potentially lead to changes in neuronal signaling and neurotransmitter release.
properties
IUPAC Name |
2-[4-(4-methylphenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMRVYYSLZMDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362611 | |
Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6908-52-7 | |
Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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